molecular formula C28H16N2O4 B11559931 2,2'-biphenyl-2,2'-diylbis(1H-isoindole-1,3(2H)-dione)

2,2'-biphenyl-2,2'-diylbis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11559931
M. Wt: 444.4 g/mol
InChI Key: KBEQHFMBEDLRSR-UHFFFAOYSA-N
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Description

2-[2’-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features two isoindole-1,3-dione groups connected through a biphenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the biphenyl intermediate, which is then functionalized with isoindole-1,3-dione groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized biphenyl compounds .

Mechanism of Action

The mechanism of action of 2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, as a protein kinase CK2 inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2’-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-[1,1’-biphenyl]-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its biphenyl linkage, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and materials science .

Properties

Molecular Formula

C28H16N2O4

Molecular Weight

444.4 g/mol

IUPAC Name

2-[2-[2-(1,3-dioxoisoindol-2-yl)phenyl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C28H16N2O4/c31-25-19-11-1-2-12-20(19)26(32)29(25)23-15-7-5-9-17(23)18-10-6-8-16-24(18)30-27(33)21-13-3-4-14-22(21)28(30)34/h1-16H

InChI Key

KBEQHFMBEDLRSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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